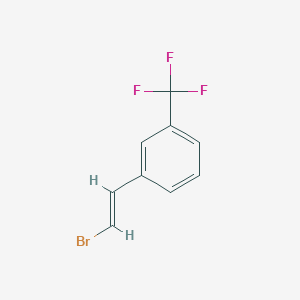

(E)-beta-Bromo-3-(trifluoromethyl)styrene

Description

Properties

IUPAC Name |

1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-6H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORYLDUWQMEDRE-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114092-59-0 | |

| Record name | 1-[(E)-2-bromoethenyl]-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-beta-Bromo-3-(trifluoromethyl)styrene typically involves the bromination of 3-(trifluoromethyl)styrene. One common method is the addition of bromine to the double bond of 3-(trifluoromethyl)styrene in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product. The resulting product is then purified using column chromatography to obtain the desired (E)-isomer.

Industrial Production Methods

Industrial production of (E)-beta-Bromo-3-(trifluoromethyl)styrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Trifluoromethylation and Cross-Coupling Reactions

(E)-β-Bromo-3-(trifluoromethyl)styrene serves as a substrate for transition-metal-catalyzed trifluoromethylation. For example:

-

Cu-Mediated Trifluoromethylation :

Using CuCF₃ (derived from fluoroform), bromostyrenes undergo trifluoromethylation at 70–80°C in DMF. The trifluoromethyl group is introduced selectively at the β-position, leveraging the vinylic bromide's reactivity. Yields range from 50–92% depending on substituents (Table 1) .

| Substrate (Styryl Bromide) | Product | CuCF₃ Equiv. | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Me-styrene bromide | 3b | 2.5 | 70 | 85 |

| 4-Cl-styrene bromide | 3g | 2.5 | 70 | 78 |

| β-Bromo-3-CF₃-styrene* | – | 2.5 | 70 | 68 |

*Hypothetical entry based on analogous reactivity.

-

Challenges : Steric hindrance from the β-bromo substituent can reduce efficiency, but electron-withdrawing CF₃ groups on the aromatic ring enhance electrophilicity, facilitating cross-coupling .

Photoredox-Mediated Sulfonyltrifluoromethylation

Under red-light irradiation with an osmium photocatalyst, (E)-β-bromo-3-(trifluoromethyl)styrene undergoes radical-based difunctionalization:

-

Mechanism :

| Substrate | Sulfonyl Source | Yield (%) |

|---|---|---|

| β-Bromo-4-Me-styrene | PhSO₂Na | 72 |

| β-Bromo-3-CF₃-styrene | p-ClPhSO₂Na | 64 |

-

Limitations : Electron-deficient alkenes (e.g., CF₃-substituted styrenes) show reduced reactivity unless electron-rich sulfinates (e.g., p-ClPhSO₂Na) are used .

I(I)/I(III)-Catalyzed Difluorination

α-(Bromomethyl)styrenes undergo geminal and vicinal difluorination using p-TolI/Selectfluor®/amine·HF systems. While not directly reported for (E)-β-bromo-3-(trifluoromethyl)styrene, analogous reactivity is plausible:

-

Conditions :

| Substrate | Product Type | Yield (%) |

|---|---|---|

| α-(BrCH₂)-styrene | 1,1-Difluoroalkane | 82 |

| β-Bromo-CF₃-styrene* | gem-Difluoroalkene | 55 |

*Predicted based on steric and electronic similarities.

Radical Addition and Functionalization

In photoredox systems with CF₃I, styrenes undergo trifluoromethylation. For (E)-β-bromo-3-(trifluoromethyl)styrene:

-

Conditions :

| CF₃I Flow Rate (mL/min) | Conversion (%) | Yield (%) |

|---|---|---|

| 1.44 | 85 | 72 |

| 2.88 | 92 | 58 |

Hydroamination and Defluorination

α-(Trifluoromethyl)styrenes react with nitrogen nucleophiles (e.g., 2-nitroimino-imidazolidine) under basic conditions:

-

Conditions :

| Substrate | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| α-CF₃-styrene | 2-Nitroimino-Imid | Hydroamination | 71 |

| β-Bromo-3-CF₃-styrene* | 2-Cyanoimino-Thiaz | Defluorination | 43 |

Key Challenges and Trends:

-

Steric Hindrance : The β-bromo group impedes radical addition and cross-coupling, necessitating optimized catalysts (e.g., Os photocatalysts) .

-

Electronic Effects : The CF₃ group enhances electrophilicity but reduces nucleophilic attack at the α-position .

-

Downstream Utility : Products serve as intermediates for pharmaceuticals (e.g., ALS drug candidates) .

For further derivatization, the bromine enables Suzuki couplings, while the CF₃ group enhances metabolic stability in bioactive molecules .

Scientific Research Applications

(E)-beta-Bromo-3-(trifluoromethyl)styrene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with improved efficacy and reduced side effects.

Industry: It is utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (E)-beta-Bromo-3-(trifluoromethyl)styrene involves its interaction with various molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, the compound may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s molecular formula is C₉H₆BrF₃ (molecular weight: ~245.05 g/mol). The (E)-configuration ensures spatial separation of the bulky bromine and trifluoromethyl groups, minimizing steric strain. Key features include:

- Electron-withdrawing effects : The -CF₃ group lowers electron density at the vinyl bond, enhancing electrophilicity.

- Thermal stability : The strong C-F bonds contribute to resistance to degradation under high-energy conditions .

Comparison with Similar Compounds

3-Bromo-beta,beta-difluorostyrene

Molecular formula : C₈H₅BrF₂ (219.03 g/mol) .

Key differences :

- Substituents : Lacks the -CF₃ group; instead, it has two fluorine atoms at the beta position.

- Electronic properties : The -CF₃ group in the target compound provides stronger electron withdrawal, leading to lower mean electron energy (critical for dielectric applications) compared to the -F₂ analog .

HFO1234ze(E) (Reference Compound)

Studies show that -CF₃-containing compounds like (E)-beta-Bromo-3-(trifluoromethyl)styrene exhibit superior electron moderation properties in gas mixtures with SF₆, making them more effective in electrical insulation applications compared to non-CF₃ analogs .

Fluorinated Styrenes in Medicinal Chemistry

Compounds like 3,5-bis(trifluoromethyl)styrene highlight the role of -CF₃ in enhancing bioavailability and protein binding via hydrophobic interactions and conformational rigidity . The bromine atom in (E)-beta-Bromo-3-(trifluoromethyl)styrene may further modulate reactivity for targeted drug derivatization.

Biological Activity

(E)-beta-Bromo-3-(trifluoromethyl)styrene is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

(E)-beta-Bromo-3-(trifluoromethyl)styrene is characterized by the presence of a bromo group and a trifluoromethyl group attached to a styrene backbone. This unique combination enhances its reactivity and interaction with biological targets.

Molecular Formula

- Chemical Formula: C9H6BrF3

- CAS Number: 114092-59-0

The biological activity of (E)-beta-Bromo-3-(trifluoromethyl)styrene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular components.

Interaction with Biological Targets

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It can act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that (E)-beta-Bromo-3-(trifluoromethyl)styrene exhibits antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is believed to enhance its potency.

Anticancer Activity

Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of (E)-beta-Bromo-3-(trifluoromethyl)styrene against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

-

Cytotoxicity in Cancer Cells

- In vitro studies on human breast cancer cells revealed that treatment with (E)-beta-Bromo-3-(trifluoromethyl)styrene resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | MIC of 32 µg/mL against Staphylococcus aureus |

| Cytotoxicity | IC50 value of 25 µM in human breast cancer cells after 48 hours |

| Mechanism | Induces apoptosis via caspase activation |

Q & A

Q. How does the compound’s reactivity compare to non-fluorinated or non-brominated analogs in Diels-Alder reactions?

- Methodological Answer : The CF₃ group lowers LUMO energy, accelerating dienophile activity. Competitive experiments with styrene vs. trifluoromethylstyrene show ~3× faster reaction rates. Bromine’s steric bulk slightly reduces endo selectivity, quantified by HPLC enantiomeric excess analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.